Dibenzyl phthalate

Catalog No.
S525917
CAS No.
523-31-9
M.F
C22H18O4
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl phthalate

CAS Number

523-31-9

Product Name

Dibenzyl phthalate

IUPAC Name

dibenzyl benzene-1,2-dicarboxylate

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

UCVPKAZCQPRWAY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Dibenzyl phthalate; AI3-00364 AI3 00364; AI300364

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3

The exact mass of the compound Dibenzyl phthalate is 346.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4057. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dibenzyl phthalate (DBzP, CAS 523-31-9) is a specialty diaryl phthalate utilized primarily as a high-performance solid plasticizer and an analytical surrogate standard. Unlike conventional low-molecular-weight liquid phthalates, DBzP is characterized by its dual-benzyl structure, which imparts a solid state at room temperature with a distinct melting point of 40–42 °C [1]. This structural configuration yields exceptionally low volatility, high thermal stability, and superior migration resistance within polymer networks [2]. In industrial procurement, DBzP is selected over standard dialkyl phthalates for applications requiring delayed-tack adhesive properties, strict anti-fogging performance in automotive sealants, and reliable, baseline-free quantification in chromatographic analysis.

Substituting Dibenzyl phthalate with generic liquid plasticizers, such as Di-2-ethylhexyl phthalate (DEHP) or the closely related Benzyl butyl phthalate (BBP), fundamentally compromises formulation stability and processing workflows. Because standard phthalates are liquids at room temperature, they immediately solvate polymer matrices upon mixing, preventing their use in heat-activated, delayed-tack adhesives [1]. Furthermore, lower-molecular-weight liquid analogs like Dibutyl phthalate (DBP) exhibit higher vapor pressures, leading to rapid migration out of polyvinyl chloride (PVC) and sealants; this causes material embrittlement and unacceptable surface fogging in enclosed high-temperature environments[2]. For analytical applications, substituting DBzP with common phthalates as internal standards fails due to ubiquitous environmental background contamination, making DBzP's rare environmental footprint critical for accurate calibration.

Thermal Phase Behavior for Delayed-Tack Processing

Dibenzyl phthalate is distinguished by its physical state, exhibiting a melting point of 40–42 °C, whereas its closest structural analog, Benzyl butyl phthalate (BBP), and the industry baseline, DEHP, are liquids at standard temperatures (melting points < -30 °C) [1]. This solid-state property allows DBzP to be dispersed into polymer or adhesive matrices without immediate solvation. Solvation and plasticization only occur upon thermal activation above its melting threshold.

Evidence DimensionMelting Point / Physical State
Target Compound Data40–42 °C (Solid at room temperature)
Comparator Or BaselineBBP and DEHP (< -30 °C, Liquid at room temperature)
Quantified Difference>70 °C differential in phase transition temperature
ConditionsStandard atmospheric pressure (760 mmHg)

Enables the formulation of delayed-tack adhesives and plastisols that require stable room-temperature storage and rapid heat-activated curing.

Matrix Retention and Anti-Fogging Performance

The dual-aromatic structure and higher molecular weight (346.4 g/mol) of DBzP significantly reduce its vapor pressure compared to standard dialkyl phthalates. In automotive caulks and PVC sealants, DBzP demonstrates superior migration resistance and anti-fogging characteristics compared to DBP or DEHP, which readily exude from the polymer matrix under thermal stress [1]. The robust retention of DBzP ensures long-term flexibility of the substrate without volatile condensation on adjacent surfaces.

Evidence DimensionMigration and Volatility Potential
Target Compound DataHigh matrix retention, low volatility
Comparator Or BaselineDBP / DEHP (High exudation and volatile loss)
Quantified DifferenceSubstantially reduced volatile loss and surface migration
ConditionsHigh-temperature automotive sealant environments

Prevents material embrittlement and windshield fogging, making it mandatory for high-spec automotive and aerospace interior coatings.

Surrogate Standard Recovery in Complex Matrices

In environmental and food-contact material testing, DBzP is utilized as a highly reliable surrogate standard due to its structural similarity to regulated phthalates combined with its absence as a common background contaminant. In complex indoor dust matrix extractions analyzed via GC-MS, DBzP achieved a stable extraction recovery efficiency of 82.3 ± 10.3%, providing a clean chromatographic baseline without the interference typical of DEHP or DBP[1].

Evidence DimensionExtraction Recovery and Baseline Interference
Target Compound Data82.3 ± 10.3% recovery, zero background interference
Comparator Or BaselineDEHP (High background contamination masking recovery)
Quantified DifferenceElimination of false-positive baseline interference
ConditionsMatrix spiking in indoor dust for GC-MS analysis

Ensures high-fidelity calibration and regulatory compliance in the quantification of restricted phthalates in commercial laboratories.

Heat-Activated and Delayed-Tack Adhesives

Leveraging its 40–42 °C melting point, DBzP is incorporated into specialty adhesives and MS polymer sealants where immediate tack is undesirable. The solid plasticizer remains inert during room-temperature application and storage, providing excellent shelf life, and rapidly solvates the polymer only when heat is applied during the final bonding phase[1].

Low-Fogging Automotive PVC and Sealants

Due to its exceptionally low volatility and high migration resistance, DBzP is the plasticizer of choice for automotive caulks, interior PVC components, and specialized coatings. It prevents the exudation of plasticizer under high cabin temperatures, thereby eliminating the 'fogging' effect on windshields and maintaining the mechanical integrity of the sealant over the vehicle's lifespan [1].

Surrogate Internal Standards for Chromatographic Analysis

In analytical chemistry workflows assessing food packaging or environmental contamination, DBzP serves as an ideal surrogate standard. Its predictable retention time, high recovery rates (e.g., >80% in solid matrices), and lack of ubiquitous environmental background noise allow laboratories to accurately quantify restricted phthalates like DEHP and BBP without baseline interference [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Exact Mass

346.12050905 Da

Monoisotopic Mass

346.12050905 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3W56974NS9

Other CAS

523-31-9

Wikipedia

Dibenzyl phthalate

Dates

Last modified: 08-15-2023
1: Bharagava RN, Saxena G, Mulla SI, Patel DK. Characterization and Identification of Recalcitrant Organic Pollutants (ROPs) in Tannery Wastewater and Its Phytotoxicity Evaluation for Environmental Safety. Arch Environ Contam Toxicol. 2017 Dec 14. doi: 10.1007/s00244-017-0490-x. [Epub ahead of print] PubMed PMID: 29243159.
2: Gao H, Xu YY, Huang K, Ge X, Zhang YW, Yao HY, Xu YQ, Yan SQ, Jin ZX, Sheng J, Zhu P, Hao JH, Tao FB. Cumulative risk assessment of phthalates associated with birth outcomes in pregnant Chinese women: A prospective cohort study. Environ Pollut. 2017 Mar;222:549-556. doi: 10.1016/j.envpol.2016.11.026. Epub 2016 Dec 23. PubMed PMID: 28024814.
3: Long Z, Xu W, Peng Y, Lu Y, Luo Q, Qiu H. Highly selective coextraction of rhodamine B and dibenzyl phthalate based on high-density dual-template imprinted shells on silica microparticles. J Sep Sci. 2017 Jan;40(2):506-513. doi: 10.1002/jssc.201601071. Epub 2016 Dec 19. PubMed PMID: 27882676.
4: Stojanoska MM, Milosevic N, Milic N, Abenavoli L. The influence of phthalates and bisphenol A on the obesity development and glucose metabolism disorders. Endocrine. 2017 Mar;55(3):666-681. doi: 10.1007/s12020-016-1158-4. Epub 2016 Nov 7. Review. PubMed PMID: 27822670.
5: Chen Y, Reese DH. Disruption of Retinol (Vitamin A) Signaling by Phthalate Esters: SAR and Mechanism Studies. PLoS One. 2016 Aug 17;11(8):e0161167. doi: 10.1371/journal.pone.0161167. eCollection 2016. PubMed PMID: 27532513; PubMed Central PMCID: PMC4988654.
6: Zhou Q, Zheng Z, Xiao J, Fan H, Yan X. Determination of phthalate esters at trace level from environmental water samples by magnetic solid-phase extraction with Fe@SiO2@polyethyleneimine magnetic nanoparticles as adsorbent prior to high-performance liquid chromatography. Anal Bioanal Chem. 2016 Jul;408(19):5211-20. doi: 10.1007/s00216-016-9613-x. Epub 2016 May 14. PubMed PMID: 27178558.
7: Zhang Z, Hu Y, Zhao L, Li J, Bai H, Zhu D, Hu J. Estrogen agonist/antagonist properties of dibenzyl phthalate (DBzP) based on in vitro and in vivo assays. Toxicol Lett. 2011 Nov 10;207(1):7-11. doi: 10.1016/j.toxlet.2011.08.017. Epub 2011 Aug 27. PubMed PMID: 21893177.
8: Gibson R, Wang MJ, Padgett E, Beck AJ. Analysis of 4-nonylphenols, phthalates, and polychlorinated biphenyls in soils and biosolids. Chemosphere. 2005 Dec;61(9):1336-44. Epub 2005 Jun 24. PubMed PMID: 15979687.
9: Romero R, Jönsson JA. Determination of free copper concentrations in natural waters by using supported liquid membrane extraction under equilibrium conditions. Anal Bioanal Chem. 2005 Apr;381(7):1452-9. Epub 2005 Mar 10. PubMed PMID: 15759138.

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